(2R,5R)-1-(2-(1,3-Dioxolan-2-YL)phenyl)-2,5-dimethylphospholane

CAS No.: 1044256-04-3

Cat. No.: VC11693838

Molecular Formula: C15H21O2P

Molecular Weight: 264.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1044256-04-3 |

|---|---|

| Molecular Formula | C15H21O2P |

| Molecular Weight | 264.30 g/mol |

| IUPAC Name | 2-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-1,3-dioxolane |

| Standard InChI | InChI=1S/C15H21O2P/c1-11-7-8-12(2)18(11)14-6-4-3-5-13(14)15-16-9-10-17-15/h3-6,11-12,15H,7-10H2,1-2H3/t11-,12-/m1/s1 |

| Standard InChI Key | JAKXTLMNIHPLEU-VXGBXAGGSA-N |

| Isomeric SMILES | C[C@@H]1CC[C@H](P1C2=CC=CC=C2C3OCCO3)C |

| SMILES | CC1CCC(P1C2=CC=CC=C2C3OCCO3)C |

| Canonical SMILES | CC1CCC(P1C2=CC=CC=C2C3OCCO3)C |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Stereochemical Configuration

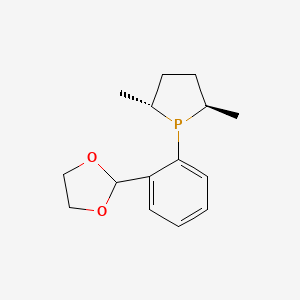

The systematic IUPAC name 2-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-1,3-dioxolane reflects its bis-cyclohexyl configuration, where the phospholane ring (a five-membered phosphorous heterocycle) is substituted at the 1-position by a 2-(1,3-dioxolan-2-yl)phenyl group . The R,R stereochemistry at the 2 and 5 positions of the phospholane ring is critical to its function as a chiral inducer in catalytic systems.

Molecular Structure and Key Descriptors

The compound’s structure (Fig. 1) features:

-

A phospholane core with methyl groups at the 2 and 5 positions.

-

A 1,3-dioxolane ring fused to a phenyl group, which acts as an electron-donating substituent.

-

A tertiary phosphorous atom coordinated to the aryl-dioxolane system.

The SMILES notation explicitly encodes the stereochemistry , while the InChIKey JAKXTLMNIHPLEU-VXGBXAGGSA-N facilitates database searches .

Table 1: Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 264.30 g/mol | |

| Density | 1.105 g/mL | |

| Refractive Index | 1.572 | |

| Flash Point | >110°C (230°F) | |

| Sensitivity | Air/moisture sensitive |

Synthesis and Manufacturing

Synthetic Routes

The ligand is synthesized via a multi-step sequence beginning with the preparation of enantiopure 2,5-dimethylphospholane precursors. Key steps include:

-

Ring-opening phosphorylation: Reaction of a chiral epoxide with a phosphine source to form the phospholane backbone.

-

Buchwald-Hartwig coupling: Introduction of the 2-(1,3-dioxolan-2-yl)phenyl group via palladium-catalyzed cross-coupling.

-

Purification: Chromatographic separation to isolate the R,R diastereomer, achieving ≥97% purity .

Challenges in Scale-Up

-

Air Sensitivity: The tertiary phosphorous center oxidizes readily, requiring inert atmosphere handling (argon or nitrogen) .

-

Stereochemical Integrity: Maintaining enantiopurity during coupling reactions demands precise temperature and catalyst control.

Applications in Asymmetric Catalysis

Role as a Chiral Ligand

The compound’s rigid, electron-rich structure enables coordination to transition metals (e.g., rhodium, iridium), forming catalysts for:

-

Hydrogenation of α,β-unsaturated ketones: Achieving enantiomeric excess (ee) >90% in pharmaceutical intermediates.

-

Asymmetric allylic alkylation: Key for constructing quaternary stereocenters in natural product synthesis.

Table 2: Catalytic Performance in Selected Reactions

| Reaction Type | Substrate | ee (%) | Metal Center | Reference |

|---|---|---|---|---|

| Hydrogenation | Methyl benzoylformate | 92 | Rhodium | |

| Allylic Alkylation | Cyclohexenyl acetate | 88 | Iridium |

Mechanistic Insights

The dioxolane-phenyl group enhances π-backbonding with metal centers, stabilizing transition states and favoring pro-R facial selectivity. Computational studies (DFT) suggest that the methyl groups on the phospholane ring impose torsional strain, reducing competing pathways.

Physical and Chemical Properties

Spectroscopic Characterization

-

: A singlet at δ 15.2 ppm confirms the phospholane structure .

-

IR Spectroscopy: Strong absorptions at 1245 cm (P–C stretch) and 1080 cm (C–O–C of dioxolane).

Future Directions and Research Opportunities

Expanding Catalytic Scope

-

Photoredox Catalysis: Investigating dual catalytic systems with iridium photosensitizers.

-

C–H Functionalization: Leveraging the ligand’s electron density for sp C–H activation.

Sustainable Synthesis

-

Biocatalytic Routes: Enzymatic resolution to improve stereoselectivity and reduce metal waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume